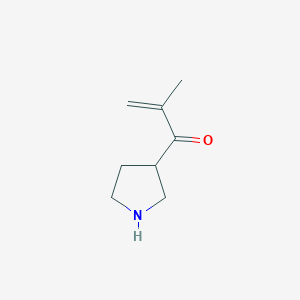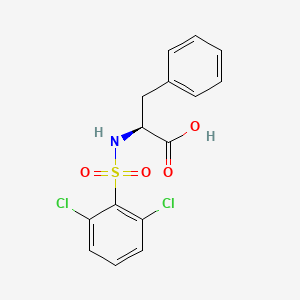
(2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid is a synthetic organic compound characterized by its unique chemical structure This compound features a sulfonamide group attached to a dichlorobenzene ring, which is further connected to a phenylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with phenylpropanoic acid: The sulfonamide intermediate is then coupled with (S)-3-phenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition or modulation of enzyme activity. The dichlorobenzene ring and phenylpropanoic acid moiety contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- (2S)-2-(2,4-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid
- (2S)-2-(2,6-Difluorobenzenesulfonamido)-3-phenylpropanoic acid
- (2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid
Uniqueness
(2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid is unique due to the specific positioning of the dichlorobenzene ring and the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C15H13Cl2NO4S |
|---|---|
分子量 |
374.2 g/mol |
IUPAC 名称 |
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20)/t13-/m0/s1 |
InChI 键 |
QNWDZDYRTQIGQP-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


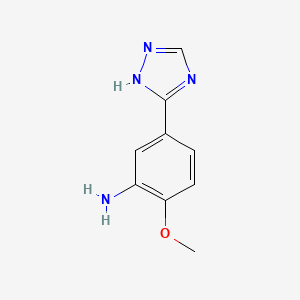

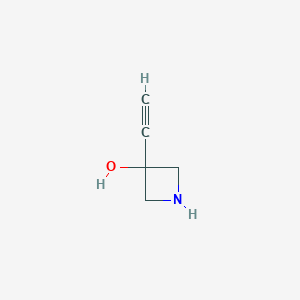


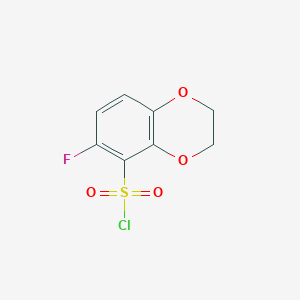
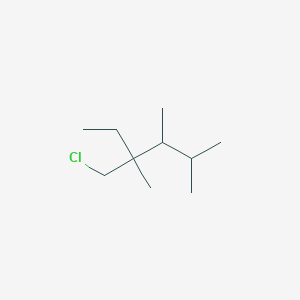
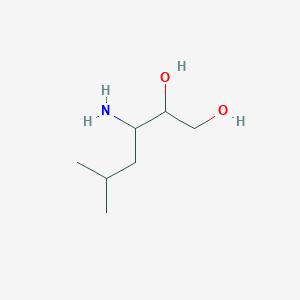
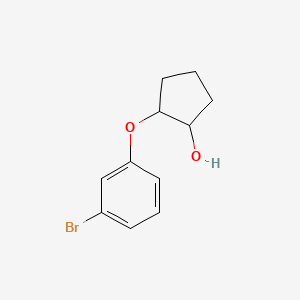


![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
